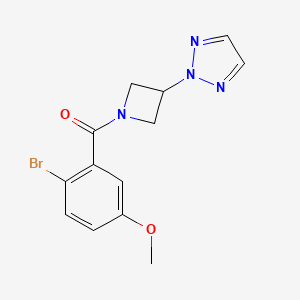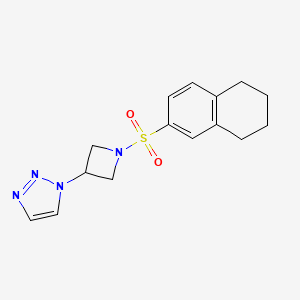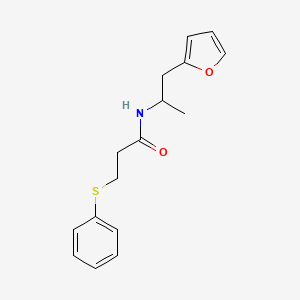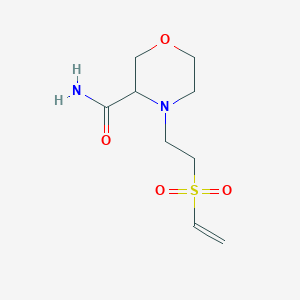
N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds similar to the one of interest often involve condensation reactions, nucleophilic substitutions, and radical reactions. For instance, tert-butyl phenylazocarboxylates have been utilized as versatile building blocks for synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Biological Activity
- While avoiding details on drug use, dosage, and side effects, some compounds containing elements of the chemical structure have been evaluated for their biological activity. For instance, a study on N-substituted tetraphenylethene-based benzimidazoles discovered aggregation-induced emission, fast-reversible mechanochromism, and blue electroluminescence, indicating potential applications in sensors and optoelectronic devices (Zhang, Zhang, Zhao, Ni, & others, 2018).
Materials Science Applications
- In materials science, compounds with similar structures have been used to synthesize electroactive polyamides with pendent carbazole groups, showing useful levels of thermal stability, photoluminescence, and reversible redox behavior, suggesting their utility in the development of electrochromic devices (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).
Organic Electronics
- The exploration of organic fluorophores and photocatalysts for applications in organic electronics has been a significant area of research. For example, a study on the solvent-minimized synthesis of organic fluorophores via ball milling presented an environmentally friendly method for preparing materials suitable for organic light-emitting diodes (OLEDs) and photocatalysis (Leitch, Smallman, & Browne, 2021).
properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-15(2,3)11-8-12(24-20-11)17-14(23)13-18-21-22(19-13)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUSHJCXVCJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)

![ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2977449.png)








